Cas no 78876-50-3 (7-Prenyloxyaromadendrin)

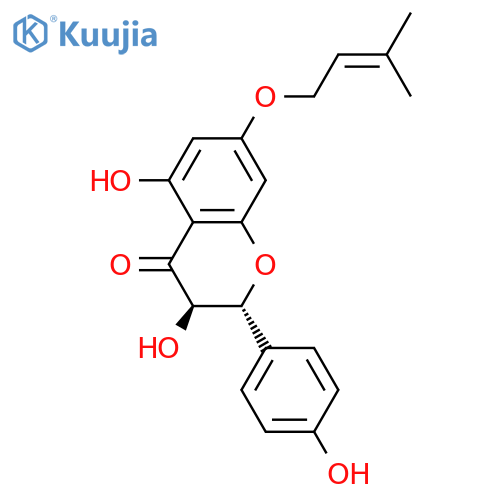

7-Prenyloxyaromadendrin structure

商品名:7-Prenyloxyaromadendrin

7-Prenyloxyaromadendrin 化学的及び物理的性質

名前と識別子

-

- 7-O-(3-Methyl-2-butenyl)-Aromadendrin

- 7-O-aromadendrin

- flavanol

- 7-Prenyloxyaromadendrin

- (2R,3R)-2,3-Dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-4H-1-benzopyran-4-one (ACI)

- 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-, (2R-trans)- (9CI)

- 78876-50-3

- NCGC00385547-01!(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3-methylbut-2-enoxy)-2,3-dihydrochromen-4-one

- CS-0134788

- MEGxp0_001833

- AKOS040762734

- MS-25578

- HY-N7611

- (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3-methylbut-2-enoxy)-2,3-dihydrochromen-4-one

- G18085

- DA-60585

-

- インチ: 1S/C20H20O6/c1-11(2)7-8-25-14-9-15(22)17-16(10-14)26-20(19(24)18(17)23)12-3-5-13(21)6-4-12/h3-7,9-10,19-22,24H,8H2,1-2H3/t19-,20+/m0/s1

- InChIKey: CITFYDYEWQIEPX-VQTJNVASSA-N

- ほほえんだ: O=C1[C@H](O)[C@@H](C2C=CC(O)=CC=2)OC2C=C(C=C(C1=2)O)OC/C=C(\C)/C

計算された属性

- せいみつぶんしりょう: 356.12598835g/mol

- どういたいしつりょう: 356.12598835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 520

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 96.2Ų

7-Prenyloxyaromadendrin セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

7-Prenyloxyaromadendrin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5535-1 mL * 10 mM (in DMSO) |

7-Prenyloxyaromadendrin |

78876-50-3 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3810 | 2023-09-15 | |

| MedChemExpress | HY-N7611-1mg |

7-Prenyloxyaromadendrin |

78876-50-3 | ≥97.0% | 1mg |

¥5500 | 2024-04-17 | |

| TargetMol Chemicals | TN5535-5 mg |

7-Prenyloxyaromadendrin |

78876-50-3 | 98% | 5mg |

¥ 3,710 | 2023-07-11 | |

| 1PlusChem | 1P01V5MG-1mg |

7-Prenyloxyaromadendrin |

78876-50-3 | 97% | 1mg |

$666.00 | 2024-04-21 | |

| TargetMol Chemicals | TN5535-1 ml * 10 mm |

7-Prenyloxyaromadendrin |

78876-50-3 | 1 ml * 10 mm |

¥ 3810 | 2024-07-20 | ||

| ChemScence | CS-0134788-1mg |

7-Prenyloxyaromadendrin |

78876-50-3 | ≥97.0% | 1mg |

$550.0 | 2022-04-26 | |

| TargetMol Chemicals | TN5535-5mg |

7-Prenyloxyaromadendrin |

78876-50-3 | 5mg |

¥ 3710 | 2024-07-20 |

7-Prenyloxyaromadendrin 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

78876-50-3 (7-Prenyloxyaromadendrin) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:78876-50-3)7-Prenyloxyaromadendrin

清らかである:99%

はかる:10mg

価格 ($):407.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:78876-50-3)7-Prenyloxyaromadendrin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ